3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid

Hedgehog Signaling Medulloblastoma Basal Cell Carcinoma

Medicinal chemistry R&D often requires potent, mechanistically distinct Hedgehog inhibitors beyond clinical SMO antagonists. This compound addresses that need directly. • **Exceptional cellular potency:** IC50 of 1 nM against SHH signaling, exceeding Vismodegib (3 nM) and Sonidegib (5.5 nM) in comparable assays. • **Distinct chemotype:** N-phenylaminobenzoic acid scaffold vs. benzamide/biphenyl carboxamide - ideal for SAR exploration and resistance mutation studies. • **Immediate utility:** Ready for lead optimization or as a chemical probe for SMO-dependent/independent GLI activation.

Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
Cat. No. B13693131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid
Molecular FormulaC18H14N2O2
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=CC=C(C=C2)C3=CN=CC=C3)C(=O)O
InChIInChI=1S/C18H14N2O2/c21-18(22)14-3-1-5-17(11-14)20-16-8-6-13(7-9-16)15-4-2-10-19-12-15/h1-12,20H,(H,21,22)
InChIKeyNTEMSLCICJRHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid: High-Potency Hedgehog Inhibitor


3-[[4-(3-Pyridyl)phenyl]amino]benzoic acid (CAS not publicly verified; MW 290.3 g/mol) is a synthetic, drug-like small molecule belonging to the pyridyl phenylamino benzoic acid class. It has gained prominence in medicinal chemistry as a potent inhibitor of the Sonic Hedgehog (SHH) signaling pathway, a critical driver in several malignancies, demonstrated through its nanomolar-range activity in cellular functional assays [1].

1 SHH pathway inhibition study fit
2 Cellular Gli-luciferase reporter assay context
3 Non-benzamide N-phenylaminobenzoic acid scaffold

Why Generic Hedgehog Inhibitor Substitution Fails


While multiple small-molecule Hedgehog (Hh) pathway inhibitors exist, they exhibit significant variance in their potency, binding modes, and pharmacokinetic profiles. Clinical Smoothened (SMO) antagonists like Vismodegib (IC50 of 3 nM in Gli-reporter assays) and Sonidegib (IC50 of 5.5 nM) [1] demonstrate lower potency in comparable cellular assays than 3-[[4-(3-Pyridyl)phenyl]amino]benzoic acid (IC50 of 1 nM) [2]. Furthermore, the compound belongs to a distinct chemotype (N-phenylaminobenzoic acid) compared to the marketed benzamide (Vismodegib) or biphenyl carboxamide (Sonidegib) scaffolds. This structural divergence implies a different binding interaction profile with the target and potentially a distinct susceptibility to drug-resistance mutations, making direct interchangeability scientifically invalid for reproducible research.

This compound N-phenylaminobenzoic acid chemotype
Generic SMO inhibitors Benzamide (Vismodegib) or biphenyl carboxamide (Sonidegib) scaffolds Different scaffold may alter binding interaction and resistance-mutation susceptibility
This compound Reported lower IC50 in cellular assay context
Generic SMO inhibitors Vismodegib / Sonidegib show higher reported IC50 values in comparable assays Assay-response context may differ; direct interchangeability requires validation
This compound Non-benzamide structure; potential distinct resistance profile
Generic SMO inhibitors Vismodegib resistance mutations may not affect this chemotype Resistance-model response may differ; class-level inference

Quantified Potency Advantages Over Key SMO Antagonists


Potency Edge over Vismodegib

3-[[4-(3-Pyridyl)phenyl]amino]benzoic acid demonstrates a lower IC50 than Vismodegib for inhibiting Sonic Hedgehog (SHH) signaling, signifying higher potency in a direct cross-study comparable assay [1] . Vismodegib, a clinically approved SMO antagonist, exhibits an IC50 of 3 nM in cell-free assays, while the target compound has a reported IC50 of 1 nM in a functional cellular assay using mouse NIH3T3 cells [1] . Although the assay conditions differ slightly (cell-free vs. cellular), the 3-fold difference in value highlights a potency edge that could translate to lower effective doses in cellular models.

Potency vs. Vismodegib
Cross-study comparable
IC50: 1 nM (cellular) vs. 3 nM (cell-free)
Target: 1 nM | Vismodegib: 3 nM
Reported assay-response context; conditions differ
Cell-based vs. cell-free assay limits direct comparison
Hedgehog Signaling Medulloblastoma Basal Cell Carcinoma

Superior Inhibition Compared to Sonidegib

In a more congruent cross-study comparison, 3-[[4-(3-Pyridyl)phenyl]amino]benzoic acid exhibits a 5.5-fold greater inhibitory potency than Sonidegib (Erismodegib) in the exact same assay system [1] [2]. Both compounds were evaluated for inhibition of the SHH signaling pathway in mouse NIH3T3 cells after 48 hours using a Gli-luciferase reporter assay. The target compound showed an IC50 of 1 nM, while Sonidegib, a Phase 3/approved drug, achieved an IC50 of 5.5 nM [1] [2]. This head-to-head comparable data provides strong evidence for the compound's superior functional activity at the target.

Inhibition vs. Sonidegib
Head-to-head comparable
IC50: 1 nM vs. 5.5 nM (same assay)
Target: 1 nM | Sonidegib: 5.5 nM
Head-to-head comparable; higher sensitivity in this system
Same NIH3T3 Gli-reporter assay supports direct comparison
Hedgehog Antagonist Drug Discovery Cancer Biology

Marked Potency Gain over CUR-61414

Compared to the early-generation aminoproline Hedgehog inhibitor CUR-61414, 3-[[4-(3-Pyridyl)phenyl]amino]benzoic acid is approximately 100- to 200-fold more potent [1] . CUR-61414 inhibits the Hh pathway with an IC50 of 100-200 nM, while the target compound achieves an IC50 of 1 nM [1] . This large differential firmly positions the compound as a high-potency lead-like molecule, relegating CUR-61414 to a tool compound status for less sensitive applications.

Potency vs. CUR-61414
Reported
~1 nM vs. 100–200 nM (100–200× difference)
Target: ~1 nM | CUR-61414: 100–200 nM
High assay sensitivity; requires target engagement validation
CUR-61414 is early-generation tool compound
Chemical Probe SMO Antagonist Lead Optimization

Distinct Chemotype from Standard SMO Inhibitors

Many clinically advanced Hedgehog antagonists, such as Vismodegib and Sonidegib, are based on a benzamide or biphenyl carboxamide core. 3-[[4-(3-Pyridyl)phenyl]amino]benzoic acid, in contrast, features a unique 3-(phenylamino)benzoic acid scaffold where the carboxylic acid functionality is directly attached to the central phenyl ring, and the pyridine ring is terminally positioned via a second phenyl ring . This distinct chemotype likely results in different binding interactions within the SMO receptor, potentially offering a novel mechanism of action that could circumvent specific SMO mutations that confer resistance to Vismodegib and Sonidegib [1].

Chemotype distinction
Class-level
N-phenylaminobenzoic acid vs. benzamide / biphenyl carboxamide
Class-level inference; structural divergence may alter binding
Data to verify for resistance models
Chemical Biology Drug Resistance Molecular Pharmacology

Research Applications for this Hedgehog Inhibitor


Lead Optimization for SMO Antagonists

Given its verified 1 nM IC50 against SHH signaling [1], this compound serves as an excellent chemical starting point for structure-activity relationship (SAR) studies. Medicinal chemists can leverage its distinct 3-(phenylamino)benzoic acid scaffold to explore novel chemical space around the SMO 7-transmembrane receptor. The 5.5-fold higher potency over the clinical candidate Sonidegib in identical assay conditions [2] provides a strong rationale for lead optimization campaigns aimed at improving pharmacokinetic properties while retaining or enhancing this potency.

Chemical Probe for Hedgehog Pathway Studies

Due to its exceptional cellular potency, this compound is ideal as a chemical probe for mechanistic studies of the Hedgehog pathway. Its 100-200 fold superiority over the commonly used tool compound CUR-61414 allows researchers to achieve robust target engagement at low nanomolar concentrations, minimizing compound interference in complex biological matrices. This is critical for dissecting SMO-dependent vs. SMO-independent GLI activation in cancer stem cell biology.

Drug-Resistance Model Validation

The compound's structural divergence from the benzamide class of SMO inhibitors (e.g., Vismodegib) suggests a potentially different binding mode . This makes it a vital tool for probing resistance mechanisms. In cell lines harboring SMO mutations that confer resistance to Vismodegib and Sonidegib [3], the compound can be used to test whether its unique pharmacophore remains effective, thereby identifying new therapeutic strategies for resistant basal cell carcinoma or medulloblastoma.

Application
Selection Property
Validation Focus
SHH pathway inhibition studies
Cellular potency profile
Reporter-based pathway inhibition endpoint
SMO binding-mode investigation
Non-benzamide chemotype
Binding interaction and resistance-mutation profiling
Resistance-model studies
Distinct scaffold
Response in SMO-mutant cell lines
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